3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester is a member of piperazines.
Scientific Research Applications
Metabolism in Antidepressant Development
The compound Lu AA21004, closely related to 3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester, was studied for its metabolism in the development of antidepressants. It was found to be oxidized into various metabolites, including a benzoic acid derivative, through processes involving CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase (Hvenegaard et al., 2012).
Na+/H+ Antiporter Inhibitors
Research into benzoylguanidines as Na+/H+ exchanger inhibitors for the treatment of acute myocardial infarction showed that substitutions like 4-fluoro-2-methylbenzoic acid are crucial for the potency of these compounds (Baumgarth, Beier, & Gericke, 1997).
Amino Acid Sulfonamide Derivatives
In the development of new amino acid derivatives, the interaction of sulfonyl chloride with amino acid methyl esters produced compounds like 2-(2-(4-(N-(1-carboxy-2-phenylethyl)sulfamoyl)phenyl)-2-oxoethyl)benzoic acid, indicating potential pharmaceutical applications (Riabchenko et al., 2020).
Antiandrogen Properties
A study on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2- hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide showed its resolution and the determination of the active enantiomer, indicating its use in hormone-related therapies (Tucker & Chesterson, 1988).
Hypoglycemic Benzoic Acid Derivatives
In the field of diabetes treatment, the study of hypoglycemic benzoic acid derivatives, including modifications like 2-piperidino, revealed compounds with significant activity, exemplified by repaglinide, an FDA-approved therapeutic for type 2 diabetes (Grell et al., 1998).
Chiral Separation in Analytical Chemistry
The enantiomeric separation of 2-arylpropionic acids derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan reagents, including those resembling the subject compound, provided insights into analytical techniques for quantifying drug isomers (Fukushima et al., 1997).
properties
Product Name |
3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester |
---|---|
Molecular Formula |
C20H22FN3O5S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoate |
InChI |
InChI=1S/C20H22FN3O5S/c1-22-19(25)14-29-20(26)15-3-2-4-18(13-15)30(27,28)24-11-9-23(10-12-24)17-7-5-16(21)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,22,25) |
InChI Key |
HBZVCEFRKZBHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.